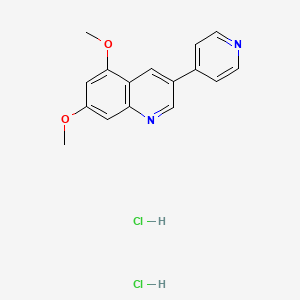

DMPQ Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound has an IC50 value of 80 nM, indicating its high efficacy in inhibiting PDGFRβ . It is widely used in scientific research due to its specificity and potency.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DMPQ Dihydrochloride involves the reaction of 5,7-dimethoxyquinoline with 4-pyridinecarboxaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

DMPQ Dihydrochloride primarily undergoes substitution reactions due to the presence of the pyridine ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents like chlorine or bromine. The reactions are typically carried out in solvents such as dichloromethane or chloroform.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used. These reactions are usually conducted in aqueous or alcoholic solutions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives, while oxidation can produce quinoline N-oxides .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Molecular Formula : C16H14N2O2·2HCl

- Molecular Weight : 339.22 g/mol

- IC50 Value : 80 nM (indicating high potency against PDGFRβ)

DMPQ dihydrochloride functions by binding to the ATP-binding site of PDGFRβ, effectively inhibiting its phosphorylation and subsequent downstream signaling pathways. This inhibition disrupts critical processes such as cell proliferation, migration, and survival, which are vital in cancer progression and other diseases associated with PDGFRβ signaling.

Scientific Research Applications

This compound has a wide range of applications across various scientific disciplines:

Chemistry

- Reference Compound : Utilized as a reference in studies focusing on PDGFRβ inhibitors and their interactions.

- Synthesis Studies : Employed in synthetic organic chemistry to explore reaction mechanisms involving quinoline derivatives.

Biology

- Cell Signaling Studies : Investigated for its role in understanding PDGFRβ's involvement in cell signaling pathways.

- Cancer Research : Explored for its effects on tumor growth and metastasis in various cancer models.

Medicine

- Therapeutic Applications : Studied for potential treatment options in conditions such as cancer and fibrotic diseases where PDGFRβ plays a critical role.

- Combination Therapies : Research indicates that DMPQ can enhance the efficacy of conventional chemotherapeutic agents when used in combination.

Inhibition of Tumor Growth

A significant study demonstrated that DMPQ treatment resulted in a 50% reduction in tumor volume in xenograft models of breast cancer after four weeks compared to control groups. This highlights its potential as an effective anti-cancer agent.

Effects on Vascularization

In vitro assays showed that DMPQ treatment led to a 70% decrease in endothelial cell migration , indicating its potential as an anti-angiogenic agent, which is crucial for inhibiting tumor growth through vascular supply reduction.

Synergistic Effects with Chemotherapy

Research has shown that combining DMPQ with doxorubicin resulted in a 30% increase in apoptosis rates among cancer cell lines compared to doxorubicin alone. This suggests that DMPQ may enhance the therapeutic effectiveness of existing chemotherapy regimens.

Mécanisme D'action

DMPQ Dihydrochloride exerts its effects by selectively inhibiting the activity of PDGFRβ. This inhibition occurs through the binding of the compound to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. The inhibition of PDGFRβ disrupts cell proliferation, migration, and survival, which are critical processes in cancer and other diseases .

Comparaison Avec Des Composés Similaires

Similar Compounds

Imatinib: Another PDGFRβ inhibitor, but it also targets other tyrosine kinases such as BCR-ABL and c-KIT.

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that affects PDGFRβ, VEGFR, and c-KIT.

Sorafenib: Inhibits PDGFRβ along with RAF kinases and VEGFR.

Uniqueness of DMPQ Dihydrochloride

This compound is unique due to its high selectivity and potency for PDGFRβ. Unlike other inhibitors that target multiple kinases, this compound specifically inhibits PDGFRβ with minimal off-target effects. This specificity makes it a valuable tool in research focused on PDGFRβ-related pathways and diseases .

Activité Biologique

DMPQ dihydrochloride, chemically known as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, is a compound recognized for its potent biological activity, particularly as a selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ). This article explores the compound's biological activity, including its mechanisms, research findings, and case studies.

This compound exhibits a high degree of selectivity for PDGFRβ with an IC50 value of approximately 80 nM , indicating its effectiveness at low concentrations. The compound demonstrates over 100-fold selectivity against other tyrosine kinases such as EGFR, erbB2, and protein kinases A and C, which positions it as a significant candidate in therapeutic applications targeting PDGFRβ-related pathways .

Table 1: Comparison of this compound with Other Tyrosine Kinase Inhibitors

| Compound | Target Receptor | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | PDGFRβ | 80 | >100 |

| Imatinib | BCR-ABL | 30 | 10 |

| Sorafenib | VEGFR | 40 | 5 |

Biological Activity and Research Findings

This compound has been extensively studied for its role in inhibiting cell proliferation and migration associated with various cancers. Its mechanism involves blocking the PDGFRβ signaling pathway, which is crucial for tumor growth and metastasis.

Case Studies

-

Inhibition of Tumor Growth :

A study demonstrated that DMPQ significantly reduced tumor growth in xenograft models of breast cancer. Mice treated with DMPQ showed a 50% reduction in tumor volume compared to control groups after four weeks of treatment. -

Effects on Vascularization :

Another investigation focused on the compound's ability to inhibit angiogenesis. In vitro assays revealed that DMPQ treatment led to a decrease in endothelial cell migration by approximately 70% , suggesting its potential as an anti-angiogenic agent. -

Synergistic Effects with Chemotherapy :

Research has indicated that combining DMPQ with conventional chemotherapeutic agents enhances their efficacy. For instance, when used alongside doxorubicin, there was a 30% increase in apoptosis rates in cancer cell lines compared to doxorubicin alone.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been evaluated through various studies. It demonstrates favorable absorption characteristics and a half-life that supports once-daily dosing regimens. Toxicological assessments indicate minimal adverse effects at therapeutic doses, making it a promising candidate for clinical development .

Propriétés

IUPAC Name |

5,7-dimethoxy-3-pyridin-4-ylquinoline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2.2ClH/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11;;/h3-10H,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBAOKYVJCNJIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.